2,4-Dichloro-7-fluoro-6-nitroquinazoline physicochemical properties
2,4-Dichloro-7-fluoro-6-nitroquinazoline physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several FDA-approved kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib).[1] Within this important class of heterocycles, 2,4-Dichloro-7-fluoro-6-nitroquinazoline stands out as a highly versatile and reactive intermediate.[2][3] Its specific substitution pattern—two reactive chloro positions, an electron-withdrawing nitro group, and a fluorine atom—confers a unique electronic profile that makes it an ideal precursor for the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapies.[2]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline. We move beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices for its characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in the laboratory.
Molecular Profile and Structural Attributes
The strategic placement of functional groups on the quinazoline core dictates the molecule's reactivity. The potent electron-withdrawing effect of the nitro group at position 6 significantly enhances the electrophilicity of the pyrimidine ring. This, in turn, activates the chloro-substituents at positions 2 and 4, making them excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key tactical advantage in multi-step synthesis, allowing for the controlled introduction of various functionalities.
Caption: Chemical structure of 2,4-Dichloro-7-fluoro-6-nitroquinazoline.
Core Identifiers
| Property | Value | Source |
| CAS Number | 1007308-75-9 | [4][5] |
| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [4][5] |
| Molecular Weight | 262.02 g/mol | [5] |
| Synonyms | AK-79525, ANW-47843, BR-79525 | [5] |
Tabulated Physicochemical Properties
This table summarizes the key physicochemical properties. Due to the compound's nature as a synthetic intermediate, extensive experimental data is not always published. In such cases, we provide guidance for experimental determination in Section 3.
| Property | Experimental Value | Notes and Insights |
| Melting Point | Not publicly available | Nitro-substituted quinazolines typically exhibit high melting points due to strong intermolecular interactions.[2] See Protocol 3.2 for determination. |
| Boiling Point | Not applicable | Likely to decompose at high temperatures before boiling. |
| Aqueous Solubility | Not publicly available | The presence of two chloro groups and a nitro group suggests low aqueous solubility and high lipophilicity (high LogP).[2] See Protocol 3.3 for determination. |
| Lipophilicity (LogP) | Not publicly available | Expected to be high. A structurally related compound, 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline, has a computed LogP of 4.857.[6] |
| Appearance | Solid | No specific color information is consistently available; related compounds are often yellow solids.[7][8] |
Experimental Determination of Physicochemical Properties
Accurate characterization is paramount for the successful use of this intermediate. The following section details the essential workflows for confirming its identity, purity, and solubility profile.
Caption: General workflow for the physicochemical characterization of a synthetic intermediate.
Spectroscopic Characterization
A crucial first step is to confirm the structural integrity and purity of the material using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Causality: This provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Results: An ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 262.0, exhibiting a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for M, M+2, M+4).
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and its isotopic distribution.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms and the absence of impurities.
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆): The spectrum will be simple, showing only signals in the aromatic region. Based on related structures, one would expect three distinct singlets or narrow doublets corresponding to the protons at positions H-2, H-5, and H-8.[8]
-
Expected ¹³C NMR Signals: One would expect to see 8 distinct signals for the carbons in the quinazoline core. Chemical shifts will be influenced by the attached functional groups.
-
Protocol:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]
-
Process the data and assign the observed peaks to the molecular structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Causality: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
-
Melting Point Analysis
-
Causality: The melting point is a robust indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
-
Protocol (Capillary Method): [10][11]
-
Load a small amount of finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.
-
Solubility Profiling
In drug discovery, understanding a compound's solubility is critical.[12] Two distinct types of solubility—kinetic and thermodynamic—are measured to inform different stages of the development pipeline.[13]
Caption: Comparison of Kinetic and Thermodynamic solubility determination workflows.
-
Causality: This high-throughput assay mimics the conditions of early-stage biological screening where compounds are often introduced from a DMSO stock. It measures the concentration at which a compound precipitates out of an aqueous buffer, providing a rapid assessment for structure-solubility relationships.[12][14]
-
Methodology (Nephelometry):
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate: Add a defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microplate (e.g., 384-well).
-
Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock into the buffer-filled wells to create a concentration gradient.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the light scattering of each well using a microplate nephelometer, such as the BMG NEPHELOstar Plus.[14]
-
Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.
-
-
Causality: This is the "gold standard" method that measures the true equilibrium solubility of a compound's most stable solid form in a given solvent.[13] It is a lower-throughput but more accurate method, critical for lead optimization and pre-formulation studies.[15]
-
Methodology (Shake-Flask): [13][15]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection, by comparing the result against a standard curve of known concentrations.
-
Safety and Handling
As a reactive chemical intermediate, 2,4-Dichloro-7-fluoro-6-nitroquinazoline requires careful handling. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related nitro- and chloro-substituted quinazolines provides essential guidance.
-
Hazard Classification: Similar compounds are classified as harmful if swallowed (Acute Toxicity, Oral) and causing serious eye irritation.[16][17]
-
Precautions for Safe Handling: [18]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid dust formation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
-
Conditions for Safe Storage: [18]
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.
-
Conclusion
2,4-Dichloro-7-fluoro-6-nitroquinazoline is a pivotal building block in modern synthetic and medicinal chemistry. Its value is derived from a well-defined molecular architecture that allows for controlled, sequential chemical modifications. A thorough understanding and experimental validation of its physicochemical properties—identity, purity, melting point, and solubility—are not merely procedural formalities; they are prerequisites for its effective and reproducible application in the synthesis of novel, high-value compounds. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and other critical chemical intermediates, ensuring the integrity of their scientific endeavors.
References
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Nguyen, H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Published by MDPI. Retrieved from [Link][8]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][19]
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